

In-Depth Technical Guide: Calenduloside H (CAS Number 26020-29-1)

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Compound of Interest

Compound Name: *Calenduloside H*

Cat. No.: *B1654697*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Calenduloside H, a triterpenoid saponin with the CAS number 26020-29-1, is a natural product isolated from *Calendula officinalis* and *Momordica cochinchinensis*.^[1] This technical guide provides a comprehensive overview of its chemical properties, biological activities, and potential mechanisms of action. **Calenduloside H** has demonstrated notable anti-inflammatory and anti-proliferative properties. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes its putative signaling pathways, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Chemical and Physical Properties

Calenduloside H, also known as Calendulaglycoside C, is an oleanolic acid glycoside.^[2] Its fundamental properties are summarized in the table below.

Property	Value	Source
CAS Number	26020-29-1	MedChemExpress[1]
Molecular Formula	C ₄₈ H ₇₆ O ₁₉	MedChemExpress[1]
Molecular Weight	957.11 g/mol	MedChemExpress[1]
Synonyms	Calendulaglycoside C	PubChem[2]
Natural Sources	Calendula officinalis, Momordica cochinchinensis	MedChemExpress[1]

Biological Activities

Calenduloside H exhibits a range of biological activities, with anti-inflammatory and anti-proliferative effects being the most prominent.

Anti-Inflammatory Activity

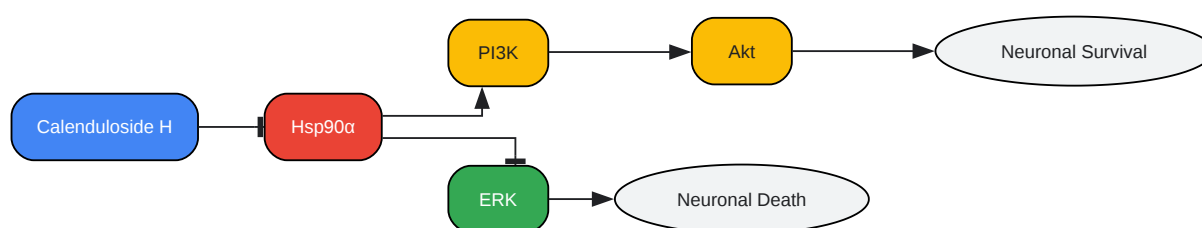
Triterpenoid glycosides isolated from *Calendula officinalis* have shown potent anti-inflammatory effects. In a study evaluating the inhibitory effects of these compounds on TPA-induced inflammation in mice, several related glycosides demonstrated significant activity, with ID₅₀ values ranging from 0.05 to 0.20 mg per ear.[3] While specific data for **Calenduloside H** is not individually reported, its structural similarity to the tested compounds suggests it contributes to the overall anti-inflammatory profile of *Calendula* extracts. The anti-inflammatory action of *Calendula* extracts is also attributed to the inhibition of pro-inflammatory cytokines and COX-2, leading to reduced prostaglandin synthesis.

Anti-Proliferative and Cytotoxic Activity

Extracts of *Calendula officinalis* containing oleanane-type triterpene glycosides, including **Calenduloside H**, have demonstrated anti-proliferative activity.[1] While specific GI₅₀ or IC₅₀ values for purified **Calenduloside H** are not readily available in the reviewed literature, studies on related compounds from the same plant have shown cytotoxic effects against various cancer cell lines. For instance, Calenduloside G 6'-O-methyl ester and Calenduloside F 6'-O-n-butyl ester exhibited GI₅₀ values in the micromolar range against leukemia, colon cancer, and melanoma cell lines.[4][5]

Mechanism of Action and Signaling Pathways

The precise mechanism of action for **Calendulose H** is still under investigation. However, research on a closely related compound, Calendulose E, provides significant insights into a potential signaling pathway. This research has shown that Calendulose E can offer neuroprotective effects by modulating the PI3K/Akt and ERK signaling pathways.[6][7] It is hypothesized that Calendulose E binds to the pocket region of Hsp90 α protein, which in turn activates the pro-survival PI3K/Akt pathway and inhibits the ERK signaling pathway, ultimately preventing neuronal death.[6][7] Given the structural similarity between **Calendulose H** and E, it is plausible that they share a similar mechanism of action.



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Caption: Putative signaling pathway of **Calendulose H**.

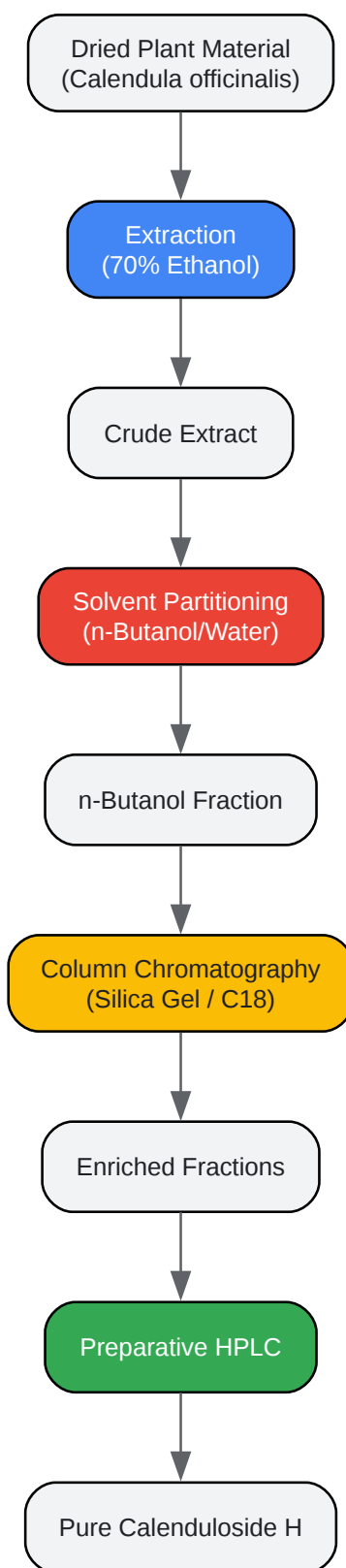
Experimental Protocols

Isolation and Purification of Oleanolic Acid Glycosides from *Calendula officinalis*

A general procedure for the isolation of oleanolic acid glycosides, including **Calendulose H**, from *Calendula officinalis* involves the following steps:

- **Extraction:** Dried and powdered plant material (e.g., flowers or roots) is extracted with a suitable solvent such as 70% ethanol or methanol.[8]
- **Fractionation:** The crude extract is then subjected to solvent-solvent partitioning to separate compounds based on polarity. A typical scheme would involve partitioning between water and n-butanol.

- Chromatography: The n-butanol fraction, which is enriched with saponins, is further purified using a combination of chromatographic techniques. This may include:
 - Column Chromatography: Using stationary phases like silica gel or reversed-phase C18 material.^[9]
 - Preparative High-Performance Liquid Chromatography (HPLC): For final purification of the individual glycosides.



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Caption: General workflow for the isolation of **Calenduloside H**.

In Vitro Anti-Proliferative Activity Assessment (MTT Assay)

The anti-proliferative activity of **Calendulose H** can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

- **Cell Seeding:** Cancer cells (e.g., MCF-7, HeLa, HepG2) are seeded in a 96-well plate at a density of approximately 1×10^4 cells per well and incubated for 24 hours.
- **Treatment:** The cells are then treated with various concentrations of **Calendulose H** (typically in a range from 0.1 to 100 μM) and incubated for a further 24-72 hours.
- **MTT Addition:** After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (0.5 mg/mL) and incubated for 3-4 hours.
- **Formazan Solubilization:** The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
- **Absorbance Measurement:** The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed 1D and 2D NMR experiments are crucial for the structural elucidation of **Calendulose H**. While a complete, assigned spectrum for **Calendulose H** is not available in the cited literature, analysis of related oleanolic acid glycosides from *Calendula officinalis* reveals characteristic signals. The ^1H -NMR spectrum would typically show signals for the anomeric protons of the sugar moieties in the region of δ 4.5-5.5 ppm. The ^{13}C -NMR spectrum would display signals for the oleanolic acid backbone, including the characteristic C-12 olefinic carbon at approximately δ 122 ppm and the C-13 quaternary carbon at around δ 144 ppm.

Mass Spectrometry (MS)

High-resolution mass spectrometry is used to determine the exact mass and molecular formula of **Calendulose H**. A study on Calendulaglycoside C (a synonym for **Calendulose H**) reported an ion peak at m/z $[M+H]^+$, confirming its molecular weight.[9] Tandem mass spectrometry (MS/MS) would be employed to obtain fragmentation patterns, which are essential for confirming the structure and sequencing the sugar units attached to the oleanolic acid core.

Conclusion

Calendulose H is a promising natural product with demonstrated anti-inflammatory and potential anti-proliferative activities. Further research is warranted to fully elucidate its specific IC_{50} values against various inflammatory markers and cancer cell lines, as well as to confirm its mechanism of action, particularly its role in modulating the PI3K/Akt and ERK signaling pathways. The detailed experimental protocols and structural information provided in this guide serve as a valuable foundation for future investigations into the therapeutic potential of **Calendulose H**.

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